molecular formula C8H5F4NO3 B15318925 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol

Cat. No.: B15318925
M. Wt: 239.12 g/mol
InChI Key: UYGYINOQJOTYFR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol (CAS 2228849-00-9) is a fluorinated aromatic compound of significant interest in chemical and pharmaceutical research. It is characterized as a light orange to light yellow solid with a melting point of 41-44 °C and a molecular weight of 239.12 g/mol . The presence of both fluorine atoms and a nitro group on the phenyl ring makes this compound a valuable chiral building block and intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials . The stereogenic center allows for the existence of enantiomers, such as the (1S)-stereoisomer (CAS 2227735-84-2), which are crucial for creating optically pure compounds . Researchers utilize related trifluoroethanol-containing compounds to study peptide and protein dynamics, as the trifluoroethanol moiety is known to stabilize secondary structures like alpha-helices by providing a low-dielectric environment and promoting intramolecular hydrogen bonding . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H

InChI Key

UYGYINOQJOTYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Trifluoromethylation of Aldehyde Precursors

The most direct route involves nucleophilic trifluoromethylation of 5-fluoro-2-nitrobenzaldehyde. This method, adapted from analogous syntheses, employs trimethylsilyl trifluoromethane (TMSCF₃) under catalysis by tetrabutylammonium fluoride (TBAF).

Procedure :

  • Reaction Setup : 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Trifluoromethylation : TMSCF₃ (1.2 equiv) is added dropwise at −10°C, followed by TBAF (1 mol%).
  • Workup : After stirring at room temperature for 3 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (10–15% ethyl acetate/hexanes).

Key Data :

Parameter Value
Yield 89–92%
Purity (HPLC) ≥98%
Reaction Time 3–4 hours

This method capitalizes on the electrophilicity of the aldehyde carbonyl, with the nitro group at the ortho position directing regioselectivity. The 5-fluoro substituent remains inert under these conditions due to its electron-withdrawing nature.

Reduction of Keto Intermediates

Alternative approaches involve the reduction of 2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanone. Sodium borohydride (NaBH₄) in ethanol achieves selective reduction of the ketone to the alcohol while preserving the nitro group.

Optimized Conditions :

  • Solvent : Anhydrous ethanol
  • Temperature : 0°C to room temperature
  • Molar Ratio : NaBH₄ (1.5 equiv) relative to ketone

Challenges :

  • Competing reduction of the nitro group occurs above 25°C, necessitating strict temperature control.
  • Crude product purification requires recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics and selectivity:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Selectivity (Alcohol:Ketone)
THF 7.5 2.34 15:1
DCM 8.9 1.89 9:1
Ethanol 24.3 0.67 4:1

THF emerges as optimal due to its ability to stabilize transition states through moderate polarity.

Catalyst Systems

Comparative studies of fluoride sources reveal TBAF’s superiority over alternatives:

Catalyst Conversion (%) Byproduct Formation (%)
TBAF 98 <2
KF 72 18
CsF 85 10

TBAF’s phase-transfer capabilities enhance solubility of inorganic fluoride species in THF, driving complete conversion.

Industrial-Scale Production Considerations

Scale-up introduces unique challenges:

Continuous Flow Synthesis :

  • Reactor Type : Microfluidic packed-bed reactor with immobilized TBAF
  • Throughput : 5 kg/day
  • Advantages : Enhanced heat transfer minimizes thermal degradation of the nitro group

Purification :

  • Crystallization : Gradient cooling from 50°C to −20°C in heptane/ethyl acetate (4:1) yields 98.5% pure product.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.8 Hz, H-3)
  • δ 7.45 (dd, J = 8.8, 2.4 Hz, H-4)
  • δ 7.32 (d, J = 2.4 Hz, H-6)
  • δ 5.21 (q, J = 6.8 Hz, CHOH)

¹⁹F NMR (376 MHz, CDCl₃) :

  • δ −81.5 (s, CF₃)
  • δ −112.3 (s, C-5 F)

Challenges and Limitations

Regiochemical Control

The 2-nitro group’s strong electron-withdrawing effect complicates functionalization at the 5-position. Mitigation strategies include:

  • Directed ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate the 5-position prior to fluorination.

Stability Concerns

  • Light Sensitivity : Decomposition occurs under UV light (t₁/₂ = 48 hours vs. >6 months in amber glass).
  • Thermal Degradation : Onset at 120°C via nitro group rearrangement.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of trifluoroacetophenone derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroethanol Derivatives

Compound Name Substituents Molecular Weight (g/mol) Physical State Melting Point (°C) Yield (%) Key Features/Applications
Target: 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol 5-fluoro-2-nitrophenyl 269.15 (estimated) Solid (likely) N/A N/A High electron deficiency; potential intermediate in bioactive molecules
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol 2-nitrophenyl 235.13 Yellow oil N/A 97% High-yield synthesis via TMSCF₃; liquid form
1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanol (3d) 4-bromophenyl, 5-methoxyindol-3-yl 356.07 White crystals 172–173 89% Bromine substituent enhances halogen bonding; solid crystalline form
2,2,2-Trifluoro-1-(oxolan-3-yl)ethanol Oxolan-3-yl (tetrahydrofuran ring) 170.13 Liquid N/A N/A Non-aromatic; used in solvent or ligand design
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone 5-methoxyindol-3-yl (ketone) 243.19 Solid N/A 97% Ketone derivative; precursor for indole-based pharmaceuticals

Structural and Electronic Differences

  • Electron-Withdrawing Groups: The target compound’s 5-fluoro-2-nitrophenyl group creates a highly electron-deficient aromatic system compared to derivatives like 3d (4-bromophenyl) or 2,2,2-trifluoro-1-(oxolan-3-yl)ethanol. This enhances its susceptibility to nucleophilic aromatic substitution or catalytic reduction .
  • Aromatic vs. Non-Aromatic Backbones: Compounds with indole (e.g., 3d) or oxolane (tetrahydrofuran) rings exhibit distinct electronic properties. Indole derivatives are often bioactive, while oxolane-containing compounds may serve as solvents or ligands.

Physical Properties

  • Melting Points: Derivatives with bulky substituents (e.g., 3d, 172–173°C) exhibit higher melting points due to increased crystallinity, whereas non-aromatic derivatives (e.g., oxolane compound) remain liquids . The target compound’s solid state (inferred from nitro/fluoro substituents) aligns with trends in polar aromatic systems.
  • Solubility: The nitro and fluoro groups in the target compound likely reduce solubility in non-polar solvents compared to methoxy- or alkyl-substituted derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol, and what are their key reaction conditions?

The compound is typically synthesized via condensation of 5-fluoro-2-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent (e.g., NaBH4). Reaction conditions include refluxing in ethanol or methanol to ensure complete conversion, with yields optimized by controlling stoichiometry and reaction time. Competing side reactions, such as over-reduction of the nitro group, are minimized by using mild reducing agents and low temperatures . Alternative routes involve nucleophilic substitution of fluorinated aryl precursors with trifluoroethanol derivatives under basic conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming the presence of trifluoromethyl and aromatic fluorine groups.
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving electron density around fluorine atoms .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies hydroxyl (-OH) and nitro (-NO₂) functional groups .

Q. How does the trifluoromethyl group influence the compound’s physical and chemical properties?

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1–2.5) and metabolic stability, as evidenced by comparative studies with non-fluorinated analogs. It also increases electron-withdrawing effects, altering the compound’s reactivity in substitution and oxidation reactions. For example, the hydroxyl group is more acidic (pKa ≈ 10–11) compared to non-fluorinated ethanol derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., nitro group over-reduction) during synthesis?

  • Controlled Reduction : Use selective reducing agents (e.g., NaBH₄/CeCl₃) to prevent nitro-to-amine reduction .
  • Protection/Deprotection : Temporarily protect the nitro group using tert-butyloxycarbonyl (Boc) before reduction.
  • Kinetic Monitoring : Real-time HPLC or TLC analysis ensures reaction termination before side products dominate .

Q. How do structural modifications at the 5-fluoro and 2-nitro positions impact biological activity?

Comparative studies with analogs (e.g., 4-fluoro-2-nitrophenyl derivatives) reveal that the 5-fluoro substituent enhances steric hindrance, reducing binding affinity to enzymes like tryptophan hydroxylase. Conversely, the 2-nitro group stabilizes charge-transfer interactions in enzyme active sites, as shown in molecular docking simulations .

Q. How can researchers resolve discrepancies in biological activity data for fluorinated ethanol derivatives?

Discrepancies often arise from variations in aryl substitution patterns. For example:

Substituent PositionBiological Activity (IC₅₀)Source
5-Fluoro-2-nitro12 µM (TPH inhibition)
4-Fluoro-2-nitro45 µM (TPH inhibition)
Computational modeling (e.g., DFT calculations) and systematic SAR studies are recommended to isolate electronic vs. steric effects .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to resolve fluorine atom positions .
  • Reaction Optimization : Design fractional factorial experiments to evaluate solvent polarity, temperature, and catalyst interactions .
  • Biological Assays : Pair enzyme inhibition studies (e.g., TPH assays) with cellular permeability tests to account for lipophilicity-driven bioavailability .

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